"Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate" chemical properties
"Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate" chemical properties
Functional Class: Covalent Electrophile / Bifunctional Building Block PubChem CID: 4657580[1]
Executive Summary
Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate represents a strategic bifunctional scaffold in modern medicinal chemistry. Combining the privileged nipecotic acid (piperidine-3-carboxylic acid) core with a reactive
Structural Analysis & Pharmacophore Potential[1][2]
The Nipecotic Acid Scaffold
The core of the molecule is ethyl nipecotate (ethyl piperidine-3-carboxylate). Unlike its symmetric isomer isonipecotic acid (4-carboxylate), the 3-substituted piperidine introduces chirality (typically supplied as a racemate or enantiopure R/S forms) and a distinct vector for substituent projection.[1]
-
Vector Geometry: The 3-position allows functional groups to exit the binding pocket at a ~120° angle relative to the nitrogen lone pair, often providing superior access to solvent-exposed residues compared to the linear 4-position.[1]
-
Privileged Nature: This scaffold is foundational in GABA uptake inhibitors (e.g., Tiagabine) and various kinase inhibitors.[1]
The -Chloroacetamide Warhead
The
-
Reactivity Class:
Alkylator. -
Comparison: More reactive than acrylamides (Michael acceptors) but less indiscriminate than sulfonyl fluorides. It is often used in Fragment-Based Drug Discovery (FBDD) to map reactive cysteines on a protein surface.[1]
Physicochemical Properties
| Property | Value (Predicted/Exp) | Significance |
| Molecular Formula | -- | |
| Molecular Weight | 233.69 g/mol | Fragment-like (Rule of 3 compliant) |
| LogP | ~1.1 | Good lipophilicity for membrane permeability |
| H-Bond Donors | 0 | Improves passive diffusion |
| H-Bond Acceptors | 3 | Ester and Amide carbonyls |
| Rotatable Bonds | 4 | Moderate flexibility for induced fit |
Synthesis & Manufacturing Protocol
Objective: Synthesis of Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate via nucleophilic acyl substitution.
Reaction Logic
The synthesis relies on the high reactivity of chloroacetyl chloride. The reaction must be controlled at low temperatures to prevent:
-
Bis-acylation: Though rare with secondary amines, side reactions can occur.[1]
-
Polymerization: The product itself is an alkylator; high heat can induce intermolecular alkylation.
-
Hydrolysis: The acid chloride is moisture-sensitive.
Experimental Protocol
Standardized procedure adapted for laboratory scale (10 mmol).
Reagents:
-
Ethyl nipecotate (1.57 g, 10 mmol)[1]
-
Chloroacetyl chloride (1.24 g, 11 mmol, 1.1 eq)[1]
-
Triethylamine (TEA) or DIPEA (1.5 eq)[1]
-
Dichloromethane (DCM) (Anhydrous, 30 mL)[1]
Step-by-Step Workflow:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with
. Add Ethyl nipecotate and TEA to the DCM. -
Cooling: Submerge the RBF in an ice/brine bath (
). Stir for 10 minutes to ensure thermal equilibrium. -
Addition: Dilute chloroacetyl chloride in 5 mL DCM. Add this solution dropwise over 20 minutes via an addition funnel or syringe pump. Critical: Exothermic reaction; rapid addition generates HCl fumes and local heating.
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 2–3 hours. Monitor via TLC (30% EtOAc/Hexanes).[1] The amine spot (low
) should disappear. -
Workup:
-
Quench with 20 mL saturated
(neutralizes HCl salts). -
Extract aqueous layer with DCM (2 x 20 mL).[1]
-
Wash combined organics with 1M HCl (removes unreacted amine) followed by Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: The crude product is often sufficiently pure (>95%) for subsequent steps. If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).[1]
Workflow Visualization
Figure 1: Step-wise synthesis workflow ensuring thermal control and removal of unreacted amine precursors.
Chemical Reactivity Profile
Mechanism of Action: Cysteine Alkylation
The primary utility of this molecule is its ability to covalently modify nucleophilic cysteine residues within a protein pocket. The reaction follows a classic bimolecular nucleophilic substitution (
-
Electrophile: The methylene carbon (
-carbon) adjacent to the chlorine. The carbonyl group withdraws electron density, making this carbon highly susceptible to attack. -
Nucleophile: The thiolate anion (
) of a cysteine residue. -
Leaving Group: Chloride ion (
).[1]
Reactivity Pathway Diagram[1][4]
Figure 2:
Applications in Drug Discovery[5][6][7]
Targeted Covalent Inhibitors (TCIs)
Researchers use this molecule to "scan" binding pockets. If a piperidine-based reversible inhibitor binds to a target, replacing the
-
Example: In kinase research, if a cysteine is located near the solvent front (e.g., Cys481 in BTK), this scaffold can lock the inhibitor in place, achieving infinite residence time.[1]
PROTAC Linker Chemistry
The ethyl ester at the 3-position is a "masked" attachment point.
-
Hydrolysis: The ester is hydrolyzed (LiOH/THF) to the carboxylic acid.
-
Coupling: The acid is coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).
-
Result: The chloroacetyl group remains free to covalently recruit a target protein (POI) to the E3 ligase, inducing degradation.
Safety & Handling (E-E-A-T Compliance)
Hazard Class: Alkylating Agent / Skin Sensitizer.
-
Skin Contact:
-Haloacetamides are potent contact allergens.[1] They can alkylate skin proteins, leading to severe dermatitis.[1] Double gloving (Nitrile) is mandatory. [1] -
Inhalation: The precursor, chloroacetyl chloride, is a lachrymator and releases HCl.[1] All operations must be performed in a fume hood .
-
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate (which acts as a scavenger nucleophile) before disposal.
References
-
Synthesis of N-chloroacetyl derivatives: Knez, D., et al. (2022).[1][2] "Synthesis and biological evaluation of novel psoralen derivatives." Bioorganic Chemistry. 2
-
Chemical Identity & Physical Properties: PubChem. "Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate (CID 4657580)."[1][3] National Library of Medicine. [1]
-
Reactivity of Chloroacetamides: Singh, J., et al. (2011).[1][4] "The resurgence of covalent drugs."[4] Nature Reviews Drug Discovery.[4] (Contextual grounding for chloroacetamide mechanism). 4[1][5][2][6][7][8][9]
-
Piperidine Scaffolds in Drug Design: "Application of Chiral Piperidine Scaffolds in Drug Design." Pharmaceutical Fronts. (2023).[1][10][8] 10
Sources
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. ETHYL 1-(2-CHLOROACETYL)-4-PIPERIDINECARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. PubChemLite - Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate (C10H16ClNO3) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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